molecular formula C8H4BrIN2O2 B14095249 7-Bromo-6-iodoquinazoline-2,4-diol

7-Bromo-6-iodoquinazoline-2,4-diol

Cat. No.: B14095249
M. Wt: 366.94 g/mol
InChI Key: NPQNQRUGYZEYHU-UHFFFAOYSA-N
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Description

7-Bromo-6-iodoquinazoline-2,4-diol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and iodine atoms in the structure of this compound makes it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-iodoquinazoline-2,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzoic acid and appropriate halogenating agents.

    Halogenation: The introduction of bromine and iodine atoms is achieved through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while iodination can be achieved using iodine or N-iodosuccinimide (NIS).

    Cyclization: The halogenated intermediate undergoes cyclization to form the quinazoline ring. This step often involves the use of strong acids or bases as catalysts.

    Oxidation: The final step involves the oxidation of the intermediate to form this compound. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-iodoquinazoline-2,4-diol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline-2,4-dione derivatives or reduction to form dihydroquinazoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium tert-butoxide, or palladium catalysts are commonly used.

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide are typical oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands are used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

7-Bromo-6-iodoquinazoline-2,4-diol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-6-iodoquinazoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-8-fluoro-6-iodoquinazoline-2,4-dione
  • 6-Bromo-7-chloroquinazoline-2,4-diol
  • 4-Aminoquinazoline-6,7-diol

Uniqueness

7-Bromo-6-iodoquinazoline-2,4-diol is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C8H4BrIN2O2

Molecular Weight

366.94 g/mol

IUPAC Name

7-bromo-6-iodo-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H4BrIN2O2/c9-4-2-6-3(1-5(4)10)7(13)12-8(14)11-6/h1-2H,(H2,11,12,13,14)

InChI Key

NPQNQRUGYZEYHU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1I)Br)NC(=O)NC2=O

Origin of Product

United States

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